molecular formula C8H11NO B133580 2-Ethyl-3-hydroxy-6-methylpyridine CAS No. 2364-75-2

2-Ethyl-3-hydroxy-6-methylpyridine

Cat. No. B133580
CAS RN: 2364-75-2
M. Wt: 137.18 g/mol
InChI Key: JPGDYIGSCHWQCC-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxy-6-methylpyridine is a compound that belongs to the class of N-heterocyclic compounds, which are known for their diverse range of biological activities and applications in organic synthesis. The compound is structurally characterized by the presence of a pyridine ring, a versatile scaffold in medicinal chemistry, with specific substituents that may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound closely related to 2-ethyl-3-hydroxy-6-methylpyridine, has been improved by acylating 2-methylfuran with propionic anhydride, yielding a 71% yield of the intermediate 2-propionyl-5-methylfuran . This method demonstrates the potential for efficient synthesis routes for such compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using spectroscopic methods such as X-ray crystallography, NMR, and IR spectroscopy. For example, the structure of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine was confirmed using X-ray data, which also supported the concept of the Janus group effect, where isopropyl groups protect the heteroatom from electrophilic attack . This structural information is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including aminomethylation, which is directed primarily to specific positions on the pyridine ring. For example, the aminomethylation of 3-hydroxy-6-methylpyridine is directed primarily to position 6 and then 4 of the pyridine ring . This selectivity is important for the synthesis of targeted functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of hydroxy groups can lead to strong hydrogen bonding, as observed in the solid state of 2,6-dihydroxypyridine and its N-methylated derivative . These properties are significant for the solubility, stability, and reactivity of the compounds.

Scientific Research Applications

Retinoprotective Effects

2-Ethyl-3-hydroxy-6-methylpyridine nicotinate has shown promise as a potential retinoprotector. A study found that its administration in a rat model of retinal ischemia–reperfusion improved retinal microcirculation and prevented ischemic injuries, compared to untreated groups. This suggests its potential in protecting against retinal damage (Peresypkina et al., 2020).

Synthesis Improvements

Yao Xing-sheng (2007) reported an improvement in the synthesis process of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant. The improved method resulted in a higher yield, indicating advancements in the efficiency of producing this compound (Yao Xing-sheng, 2007).

Chemical Synthesis

A study by Hoseinpour et al. (2020) described an efficient one-pot route for the synthesis of pyridin-2-yl-ethyl derivatives using 4-hydroxy-6-methyl-2H-pyran-2-one. This process highlights the versatility of 2-ethyl-3-hydroxy-6-methylpyridine in creating biologically active products (Hoseinpour et al., 2020).

Antioxidant Activity

Research by Semenov et al. (2020) synthesized derivatives containing 3-pyridinol fragment, including compounds with 2-ethyl-6-methylpyridin-3-ol structure. These compounds displayed varied effects on radical scavenging and antioxidant properties, indicating the chemical's potential in developing antioxidant therapies (Semenov et al., 2020).

Traumatic Brain Injury Research

A study investigated the effects of 2-ethyl-6-methyl-3-hydroxypyridine succinate on traumatic brain injury (TBI). It was found that the compound positively influenced RBCs' functional and metabolic parameters and improved microcirculatory brain structures in TBI models, suggesting its therapeutic potential in TBI treatment (Anastasia et al., 2021).

Hydrodenitrogenation Research

Wang et al. (2007) studied the hydrodenitrogenation of 2-methylpyridine and its intermediates. The research contributes to understanding the chemical reactions and mechanisms involved in processes using compounds like 2-ethyl-3-hydroxy-6-methylpyridine, relevant in industrial chemistry applications (Wang et al., 2007).

Cerebral Blood Perfusion

2-Ethyl-6-methyl-3-hydroxypyridine hemisuccinate has been shown to increase cerebral blood flow in both normal and ischemic conditions in rat models. This finding is significant for potential therapeutic applications in cerebrovascular disorders (Gan'shina et al., 2011).

Safety And Hazards

2-Ethyl-3-hydroxy-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-ethyl-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGDYIGSCHWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13258-59-8 (mono-hydrochloride)
Record name Emoxipine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID40178313
Record name Emoxipine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-hydroxy-6-methylpyridine

CAS RN

2364-75-2
Record name Emoxipin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emoxipine
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Record name Emoxipine
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Record name 2-ethyl-6-methylpyridin-3-ol
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Record name EMOXYPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
A Peresypkina, A Pazhinsky, L Danilenko, S Lugovskoy… - Biology, 2020 - mdpi.com
… In this study, the research object was to investigate a new molecule, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, which includes two pharmacophores: 3-hydroxypyridine and …
Number of citations: 0 www.mdpi.com
KS Trunov, AP Danilenko, VM Pokrovsky… - Journal of …, 2020 - ingentaconnect.com
A main issue in pharmacology is the seek for effective agents for the correction of ED. To study the endothelioprotective effects of 2-ethyl-3-hydroxy-6-methylpyridinium (2e3h6m) …
Number of citations: 0 www.ingentaconnect.com
SV Efimenko, SS Chernyaeva, AA Peresypkina… - 2022 - researchgate.net
Studies to elucidate the effect and antiapop- totic mechanism of 2-ethyl-3-hydroxy-6- methylpyridine-n-acetyltaurinate in a rat Page 1 Оригинальная статья Original article Efimenko SV, …
Number of citations: 0 www.researchgate.net
TN Bogatyrenko, ZV Kuropteva, LM Baider… - Russian Chemical …, 2020 - Springer
The effect of 2-ethyl-3-hydroxy-6-methylpyridine nitroxy succinate (1) on heart, brain, and liver tissues of experimental animals (C57/b1 mice) was studied by EPR. It was shown that …
Number of citations: 0 link.springer.com
VV Chernyshev, SY Efimov… - … Section C: Crystal …, 2013 - scripts.iucr.org
… polymorph, 20% solutions of 2-ethyl-3-hydroxy-6-methylpyridine and N-acetyl-L-glutamic … , equimolar amounts of 20% solutions of 2-ethyl-3-hydroxy-6-methylpyridine and N-acetyl-L-…
Number of citations: 0 scripts.iucr.org
T Shibamoto, O Nishimura… - Journal of Agricultural and …, 1981 - ACS Publications
… 2-Ethyl-3-hydroxy-6-methylpyridine and acetamide isolated from one of new fractions, however, … 2-Ethyl-3-hydroxy-6-methylpyridine was identified by NMR and IR in addition to GC/MS. …
Number of citations: 0 pubs.acs.org
RG Glushkov, SD Yuzhakov, MV Alekseev… - Pharmaceutical …, 2011 - Springer
… A suspension of 2-ethyl-3- hydroxy-6-methylpyridine (109.74 g, 0.8 mol) in 1,2-dichloroethane (240 mL) was stirred at 22 ± 2C, treated gradually with Et 3 N (105.24 g, 1.04 mol) and N,N…
Number of citations: 0 link.springer.com
EI Chukanova, AS Chukanova… - Zhurnal Nevrologii i …, 2021 - europepmc.org
… To study the efficacy and safety of complex treatment with 2-ethyl-3-hydroxy-6-methylpyridine (mexidol forte 250) and venotonic drugs L-lysine aescinat and diosmin/hesperidin in …
Number of citations: 0 europepmc.org
OM Glozman, EK Orlova, LM Meshcheryakova… - Pharmaceutical …, 1989 - Springer
… The solution of 27.4 g (0.02 mole) 2-ethyl-3-hydroxy-6-methylpyridine in 300 ml of anhydrous acetone was boiled for 2 h with 30.4 g (0.22 mole) anhydrous potash. The reaction mixture …
Number of citations: 0 link.springer.com
SV Efimenko, SS Chernyaeva, AA Peresypkina… - RESEARCH RESULTS …, 2022 - elibrary.ru
… effect and antiapoptotic mechanism of 2-ethyl-3-hydroxy-6-methylpyridine-n-acetyltaurinate … AND ANTIAPOPTOTIC MECHANISM OF 2-ETHYL-3-HYDROXY-6-METHYLPYRIDINE-N-…
Number of citations: 0 elibrary.ru

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